![molecular formula C15H22N2 B3026000 (6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine CAS No. 1810726-08-9](/img/structure/B3026000.png)

(6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine

説明

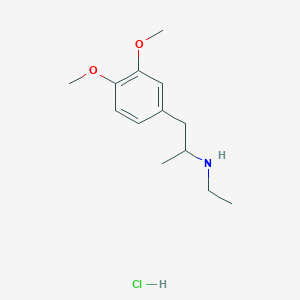

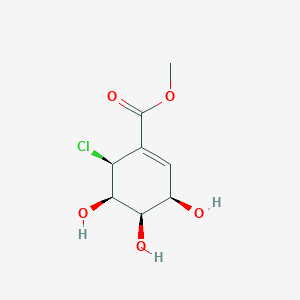

“(6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine” is a derivative of polygodial . It has a molecular formula of C15H22N2 and a formula weight of 230.4 .

Synthesis Analysis

The synthesis of phthalazine derivatives involves a cascade reaction initiated by visible light photocatalysis, involving a radical hydroamination reaction followed by a radical Smiles rearrangement . The reaction can be carried out under conventional reflux conditions .Molecular Structure Analysis

The molecule contains a total of 38 bonds, including 16 non-H bonds, 3 six-membered rings, 2 ten-membered rings, and 1 N hydrazine .Chemical Reactions Analysis

Phthalazine derivatives can be synthesized using a one-pot strategy starting from aromatic aldehydes . A variety of substituents ranging from electron-withdrawing to donating is tolerated, furnishing the desired 1,2-diazine in good to excellent yields .科学的研究の応用

Medicinal Chemistry and Drug Development

Phthalazine derivatives have garnered interest due to their potential as bioactive compounds. These heterocycles exhibit antibacterial and antitumor properties . Researchers explore their use in drug discovery, aiming to develop novel pharmaceutical agents. The unique structural features of phthalazines make them promising candidates for targeted therapies.

Visible Light Amination and Smiles Cascade

A recent breakthrough involves visible light photocatalysis for synthesizing phthalazine derivatives. Researchers have developed a cascade reaction that combines radical hydroamination followed by a radical Smiles rearrangement. This strategy allows the efficient synthesis of various phthalazines from readily accessible ortho-alkynylsulfonohydrazone precursors. The mild photoredox conditions ensure excellent functional group tolerance .

Molecular Hybridization

Phthalazines can serve as molecular scaffolds for hybrid compounds. For instance, phthalazinone-dithiocarbamate hybrids have been designed. These compounds incorporate the dithiocarbamate scaffold at either N2 or C4 positions, providing opportunities for multifactorial disease treatment, including cancer .

Synthetic Methodology

Efforts to develop general synthetic methods for phthalazine derivatives continue. Researchers explore alternative routes beyond traditional hydrazine-based approaches. The goal is to achieve milder, eco-friendly conditions for C–N bond formation. Photoredox strategies, such as the cascade reaction mentioned earlier, contribute to expanding the synthetic toolbox .

作用機序

Target of Action

The primary target of this compound is Topoisomerase II (Topo II) . Topo II is an enzyme that plays a crucial role in DNA replication and transcription. It helps in managing DNA tangles and supercoiling which occur during the DNA replication .

Mode of Action

The compound interacts with its target, Topo II, and inhibits its function . It also intercalates into the DNA double helix without covalent binding . This interaction prevents the re-ligation of the DNA, leading to an apoptotic action .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in DNA replication and transcription . By inhibiting Topo II and intercalating into the DNA, it disrupts the normal functioning of these pathways, leading to cell death .

Pharmacokinetics

It’s known that similar compounds are very unstable in plasma in vitro . This instability suggests that the compound may need to be rapidly derivatized to avoid loss of the drug .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation . By disrupting DNA replication and transcription, the compound induces cell death, reducing tumor volume and mass .

Safety and Hazards

特性

IUPAC Name |

(6aS,10aS)-7,7,10a-trimethyl-5,6,6a,8,9,10-hexahydrobenzo[f]phthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-14(2)7-4-8-15(3)12-10-17-16-9-11(12)5-6-13(14)15/h9-10,13H,4-8H2,1-3H3/t13-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOZUIZPPDRFFH-DZGCQCFKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3=CN=NC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC3=CN=NC=C23)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

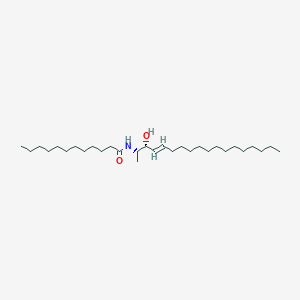

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B3025923.png)

![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)

![5-[2-(Hydroxymethyl)-3-hydroxy-5-methylphenoxy]-2,4-dihydroxy-3,6-dimethylbenzoic acid methyl ester](/img/structure/B3025938.png)

![(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B3025939.png)